molecular formula C10H11NO4 B11897016 4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one

4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one

Cat. No.: B11897016
M. Wt: 209.20 g/mol
InChI Key: OLUGHCHFOAFFMD-UHFFFAOYSA-N
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Description

4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures. This compound is of particular interest due to its potential biological activities and its structural similarity to β-lactam antibiotics, which are widely used in clinical settings for their antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one typically involves the Staudinger reaction, which is a [2+2] cycloaddition of ketenes with imines. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature and reaction times precisely .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one is unique due to the presence of both dihydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These functional groups can participate in hydrogen bonding and other interactions that enhance the compound’s ability to bind to biological targets .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

4-(2,3-dihydroxy-4-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C10H11NO4/c1-15-7-3-2-5(9(13)10(7)14)6-4-8(12)11-6/h2-3,6,13-14H,4H2,1H3,(H,11,12)

InChI Key

OLUGHCHFOAFFMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC(=O)N2)O)O

Origin of Product

United States

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